

# Application Notes and Protocols for the Synthesis of 2-Hydroxy-n-methylacetamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Hydroxy-n-methylacetamide**

Cat. No.: **B1583540**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a detailed experimental protocol for the synthesis of **2-Hydroxy-n-methylacetamide**, a valuable building block in medicinal chemistry and drug development. The described method is based on the aminolysis of methyl glycolate with methylamine, a reliable and efficient approach for amide bond formation.<sup>[1][2]</sup> This protocol includes a step-by-step experimental setup, purification methods, and expected characterization data to ensure the successful synthesis and identification of the target compound.

## Introduction

**2-Hydroxy-n-methylacetamide** (CAS 5415-94-1) is a functionalized amide of interest in organic synthesis and pharmaceutical research. Its bifunctional nature, containing both a hydroxyl and an N-methyl amide group, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates. The direct synthesis of amides from esters and amines is a common and atom-economical method.<sup>[2][3]</sup> This application note details a robust protocol for the preparation of **2-Hydroxy-n-methylacetamide** via the reaction of methyl glycolate with methylamine.

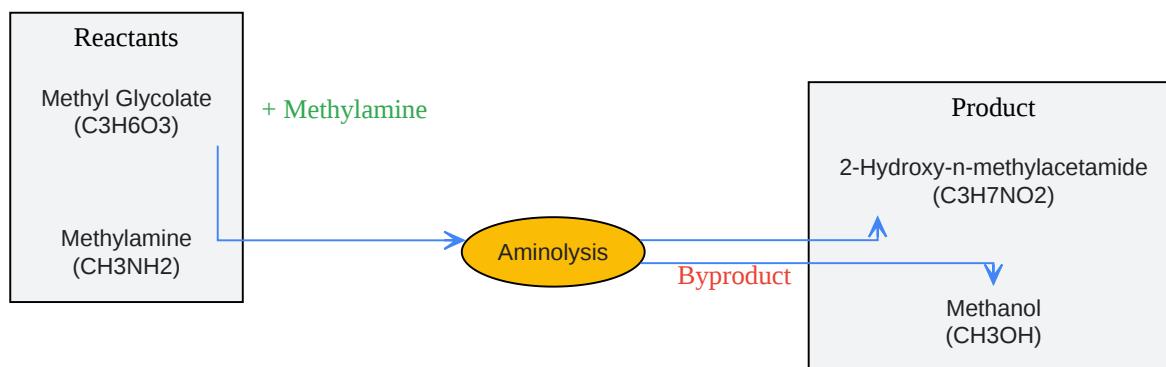
## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Hydroxy-n-methylacetamide** is presented in Table 1.

| Property          | Value                       | Reference           |
|-------------------|-----------------------------|---------------------|
| IUPAC Name        | 2-hydroxy-N-methylacetamide | <a href="#">[4]</a> |
| CAS Number        | 5415-94-1                   | <a href="#">[4]</a> |
| Molecular Formula | C3H7NO2                     | <a href="#">[4]</a> |
| Molecular Weight  | 89.09 g/mol                 | <a href="#">[4]</a> |
| Appearance        | Solid                       | <a href="#">[5]</a> |
| Storage           | Sealed in dry, 2-8°C        | <a href="#">[5]</a> |

## Experimental Protocol

### Synthesis of 2-Hydroxy-n-methylacetamide


This protocol describes the synthesis of **2-Hydroxy-n-methylacetamide** from methyl glycolate and a solution of methylamine in methanol.

Materials and Equipment:

- Methyl glycolate (Reagent grade,  $\geq 98\%$ )
- Methylamine solution (40 wt. % in methanol)
- Methanol (Anhydrous)
- Round-bottom flask with a magnetic stirrer
- Reflux condenser
- Heating mantle or oil bath
- Rotary evaporator
- Standard glassware for work-up and purification

- Analytical balance
- Fume hood

Reaction Scheme:

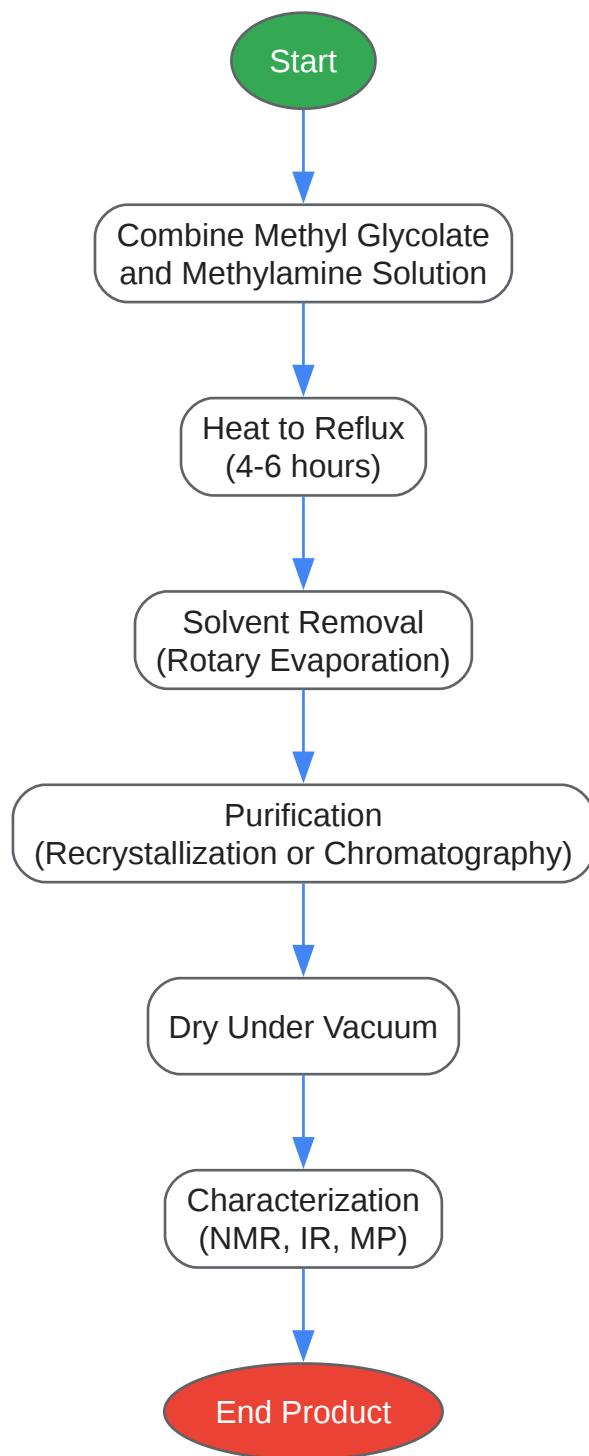


[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **2-Hydroxy-n-methylacetamide**.

Procedure:

- Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add methyl glycolate (e.g., 0.1 mol, 9.01 g) to the flask.
- Addition of Methylamine: While stirring, slowly add a 40 wt. % solution of methylamine in methanol (e.g., 0.12 mol, 9.32 g or approximately 10.5 mL) to the flask. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
- Reaction: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or oil bath. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).


- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess methylamine using a rotary evaporator under reduced pressure.
- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to achieve high purity.
- Drying: Dry the purified product under vacuum to obtain **2-Hydroxy-n-methylacetamide** as a solid.

#### Safety Precautions:

- Methylamine is a flammable and corrosive gas/liquid. Handle the methylamine solution in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The final product, **2-Hydroxy-n-methylacetamide**, is harmful if swallowed.[4]

## Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of **2-Hydroxy-n-methylacetamide**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Hydroxy-n-methylacetamide**.

## Data Presentation

## Expected Yield and Purity

The following table summarizes the expected quantitative data for the synthesis.

| Parameter                   | Expected Value                             |
|-----------------------------|--------------------------------------------|
| Theoretical Yield           | Based on 0.1 mol starting material: 8.91 g |
| Typical Experimental Yield  | 75-90%                                     |
| Purity (after purification) | >97%                                       |

## Characterization Data

The identity and purity of the synthesized **2-Hydroxy-n-methylacetamide** should be confirmed by standard analytical techniques. Expected data are summarized in Table 2.

| Analysis            | Expected Results                                                                                                                                 |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Peaks corresponding to the N-methyl group, the methylene group adjacent to the hydroxyl and carbonyl groups, and the hydroxyl and amide protons. |
| <sup>13</sup> C NMR | Signals for the carbonyl carbon, the methylene carbon, and the N-methyl carbon.[4]                                                               |
| IR Spectroscopy     | Characteristic absorption bands for the O-H stretch (broad), N-H stretch, C=O stretch (amide I), and N-H bend (amide II).[4]                     |
| Melting Point       | A sharp melting point should be observed for the pure compound.                                                                                  |
| Mass Spectrometry   | A molecular ion peak corresponding to the molecular weight of the product (89.09 g/mol ).<br>[4]                                                 |

## Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **2-Hydroxy-n-methylacetamide**. The described method is straightforward and utilizes readily available starting materials, making it suitable for both academic and industrial research settings. The provided workflow, data tables, and characterization guidelines will aid researchers in the successful preparation and validation of this important chemical intermediate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 3. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection [bocsci.com]
- 4. 2-Hydroxy-N-methylacetamide | C3H7NO2 | CID 223579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5415-94-1|2-Hydroxy-N-methylacetamide|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 2-Hydroxy-n-methylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583540#experimental-setup-for-2-hydroxy-n-methylacetamide-synthesis>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)